molecular formula C17H26N2O2 B3001388 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea CAS No. 1396711-97-9

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea

Cat. No.: B3001388
CAS No.: 1396711-97-9
M. Wt: 290.407
InChI Key: BJXXWSYRWJJTQB-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 4-(tert-butyl)aniline with 3-hydroxycyclohexyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 1-(4-(Tert-butyl)phenyl)-3-(3-oxocyclohexyl)urea.

    Reduction: Formation of 1-(4-(Tert-butyl)phenyl)-3-(3-aminocyclohexyl)urea.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Tert-butyl)phenyl)-3-(3-methoxycyclohexyl)urea: Similar structure but with a methoxy group instead of a hydroxyl group.

    1-(4-(Tert-butyl)phenyl)-3-(3-chlorocyclohexyl)urea: Similar structure but with a chlorine atom instead of a hydroxyl group.

Uniqueness

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is unique due to the presence of the hydroxyl group on the cyclohexyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(3-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)12-7-9-13(10-8-12)18-16(21)19-14-5-4-6-15(20)11-14/h7-10,14-15,20H,4-6,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXXWSYRWJJTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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